Edoxaban is a novel oral anticoagulant that functions as a direct inhibitor of factor Xa (FXa), an essential component in the coagulation cascade. It has been developed to prevent and treat various thromboembolic disorders. The drug's mechanism of action and its effects on endothelial functions suggest potential cardiovascular benefits beyond its anticoagulant properties.
Edoxaban promotes the viability and growth of human umbilical endothelial cells (HUVEC) and counteracts the promigratory and antiangiogenic effects of FXa. It achieves this through the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. Additionally, edoxaban inhibits the adhesion of mononuclear cells (PBMC) and platelets to endothelial cells, potentially reducing inflammation and thrombosis. This anti-inflammatory action is mediated by blocking the expression of cell adhesion molecules induced by FXa via the PAR 1-2/PI3K/NF-κB pathway. In terms of haemostasis control, edoxaban may acutely activate urokinase plasminogen activator, contributing to the breakdown of blood clots3.
In the field of cardiovascular medicine, edoxaban's ability to inhibit FXa and modulate endothelial functions could translate into a reduction of thrombotic events. Its anti-inflammatory effects may also contribute to the stabilization of atherosclerotic plaques, potentially reducing the risk of plaque rupture and subsequent myocardial infarction or stroke3.
Although not directly related to edoxaban, research on polysaccharides from Lentinus edodes (L. edodes) has shown that these compounds can inhibit lymphangiogenesis and lymphatic metastasis in colorectal cancer (CRC) through the TLR4/JNK signaling pathway. This pathway is similar to the one affected by edoxaban, suggesting that modulation of signaling pathways can be a common strategy in the treatment of both thrombosis and cancer metastasis1.
While edoxaban is primarily used for its anticoagulant properties, the study of Lentinus edodes in the context of food safety demonstrates the potential of biological compounds to inhibit foodborne pathogens. Solid-state bioprocessing of cranberry pomace with L. edodes enhances the antimicrobial activity against pathogens such as Listeria monocytogenes, Vibrio parahaemolyticus, and Escherichia coli O157:H7. This indicates that the manipulation of biological pathways can have broad applications, including the development of food-grade antimicrobials2.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7